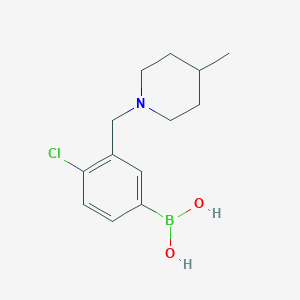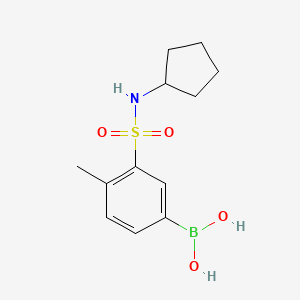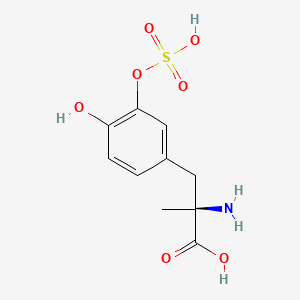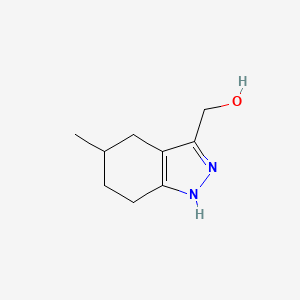![molecular formula C11H16N4S B1434370 4-(5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3-基)硫代吗啉 CAS No. 1551019-98-7](/img/structure/B1434370.png)
4-(5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3-基)硫代吗啉
描述
The compound “4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine” is a derivative of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine class of compounds . These compounds have been studied for their potential use as inhibitors of mTOR kinase and PI3 kinase , which are enzymes involved in cell growth and proliferation.
Synthesis Analysis
The synthesis of these compounds is a complex process that involves multiple steps. The exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a tetrahydropyrido[3,4-d]pyrimidine core . This core structure can be modified with various substituents to create different derivatives .Chemical Reactions Analysis
The chemical reactions involving these compounds are likely to be complex and highly specific. They may involve interactions with various enzymes and other biological molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific derivative. For example, one derivative, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, is a powder with a melting point of 206-211 °C (decomposition) and is stored at 2-8°C .科学研究应用
mTOR Kinase and PI3 Kinase Inhibitors
The compound is used as an inhibitor for mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth and proliferation, and their inhibition can be useful in treating diseases like cancer .
Treatment of PI3K-related Diseases
The compound can be used in the treatment of diseases related to Phosphatidylinositol-3 kinase (PI3K) . The PI3K/Akt pathway is thought to be overactivated in numerous cancers and may account for the widespread response from various cancers to mTOR inhibitors .
Treatment of mTOR-related Diseases
The compound can be used in the treatment of diseases related to mammalian target of rapamycin (mTOR) . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many human diseases, including cancer .
Axl Inhibitors
The compound has been found to be a potent and selective Axl inhibitor . Axl is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and migration. Its overexpression is associated with poor prognosis in cancer patients .
Antifungal and Antibacterial Activities
Derivatives of the compound have been evaluated for their antifungal and antibacterial activities . This suggests potential use in the development of new antimicrobial agents .
Synthesis of Tetrahydropteroic Acid Derivatives
The compound and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have potential applications in medicinal chemistry .
作用机制
安全和危害
The safety and hazards associated with these compounds would depend on the specific derivative and its intended use. For example, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOSYKVNNVTFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)



![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)
